Cas no 1384865-23-9 (methyl 2-(sulfanylmethyl)benzoate)
methyl 2-(sulfanylmethyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2-(mercaptomethyl)-, methyl ester
- Methyl 2-(mercaptomethyl)benzoate
- methyl 2-(sulfanylmethyl)benzoate
-
- MDL: MFCD24341614
- Inchi: 1S/C9H10O2S/c1-11-9(10)8-5-3-2-4-7(8)6-12/h2-5,12H,6H2,1H3
- InChI Key: VEAVVESCIXDWGD-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=CC=C1CS
Computed Properties
- Exact Mass: 182.04015073g/mol
- Monoisotopic Mass: 182.04015073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 27.3Ų
methyl 2-(sulfanylmethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-264299-1g |
methyl 2-(sulfanylmethyl)benzoate |
1384865-23-9 | 90% | 1g |
$528.0 | 2023-09-14 | |
| Enamine | EN300-264299-5g |
methyl 2-(sulfanylmethyl)benzoate |
1384865-23-9 | 90% | 5g |
$1530.0 | 2023-09-14 | |
| Enamine | EN300-264299-10g |
methyl 2-(sulfanylmethyl)benzoate |
1384865-23-9 | 90% | 10g |
$2269.0 | 2023-09-14 | |
| Ambeed | A1084116-1g |
Methyl 2-(sulfanylmethyl)benzoate |
1384865-23-9 | 95% | 1g |
$427.0 | 2024-04-24 | |
| Ambeed | A1084116-5g |
Methyl 2-(sulfanylmethyl)benzoate |
1384865-23-9 | 95% | 5g |
$1239.0 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1602262-1g |
Methyl 2-(mercaptomethyl)benzoate |
1384865-23-9 | 98% | 1g |
¥5985 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1602262-5g |
Methyl 2-(mercaptomethyl)benzoate |
1384865-23-9 | 98% | 5g |
¥16199 | 2023-03-01 | |
| Enamine | EN300-264299-0.05g |
methyl 2-(sulfanylmethyl)benzoate |
1384865-23-9 | 90% | 0.05g |
$101.0 | 2024-06-18 | |
| Enamine | EN300-264299-0.1g |
methyl 2-(sulfanylmethyl)benzoate |
1384865-23-9 | 90% | 0.1g |
$152.0 | 2024-06-18 | |
| Enamine | EN300-264299-0.25g |
methyl 2-(sulfanylmethyl)benzoate |
1384865-23-9 | 90% | 0.25g |
$216.0 | 2024-06-18 |
methyl 2-(sulfanylmethyl)benzoate Suppliers
methyl 2-(sulfanylmethyl)benzoate Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on methyl 2-(sulfanylmethyl)benzoate
Introduction to Methyl 2-(Sulfanylmethyl)Benzoate (CAS No. 1384865-23-9)
Methyl 2-(sulfanylmethyl)benzoate, with the CAS number 1384865-23-9, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound, also known as methyl benzoate with a sulfanylmethyl substituent, belongs to the class of organosulfur compounds, which are widely studied for their diverse chemical behaviors and biological activities.
The structure of methyl 2-(sulfanylmethyl)benzoate consists of a benzoate moiety with a methyl ester group and a sulfanylmethyl substituent at the ortho position. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable molecule for both academic research and industrial applications. Recent studies have highlighted its role in catalytic processes, pharmaceutical development, and material science.
One of the most promising areas of research involving methyl 2-(sulfanylmethyl)benzoate is its application as a ligand in transition metal-catalyzed reactions. The sulfur atom in the sulfanylmethyl group serves as a coordinating site, enabling the compound to act as a chelating agent. This property has been exploited in the development of novel catalysts for reactions such as cross-coupling, hydrogenation, and oxidation. For instance, recent findings published in *Nature Chemistry* demonstrate that this compound can significantly enhance the efficiency of palladium-catalyzed coupling reactions under mild conditions.
In addition to its catalytic applications, methyl 2-(sulfanylmethyl)benzoate has shown potential in the field of pharmaceutical chemistry. The compound's ability to modulate enzyme activity through sulfur-based interactions has led researchers to investigate its role as a lead compound for drug discovery. A study conducted at the University of California, Berkeley, revealed that this compound exhibits selective inhibition against certain kinases, making it a candidate for anti-cancer drug development.
The synthesis of methyl 2-(sulfanylmethyl)benzoate is typically achieved through multi-step organic reactions. A common approach involves the nucleophilic substitution of bromobenzene derivatives with thioethanol followed by esterification. Recent advancements in green chemistry have also enabled the development of more sustainable synthesis routes, reducing the environmental impact associated with traditional methods.
From an environmental perspective, understanding the fate and transport of methyl 2-(sulfanylmethyl)benzoate in natural systems is crucial for assessing its potential risks. Research indicates that this compound undergoes rapid degradation under aerobic conditions due to its sulfur-containing functional group. This characteristic minimizes its persistence in aquatic environments, thereby reducing ecological concerns.
Looking ahead, the versatility of methyl 2-(sulfanylmethyl)benzoate presents numerous opportunities for further exploration. Its role as a building block in organic synthesis, coupled with its unique reactivity patterns, positions it as a key molecule in advancing chemical science. As research continues to uncover new applications and mechanisms involving this compound, it is expected to play an increasingly important role in both academic and industrial settings.
1384865-23-9 (methyl 2-(sulfanylmethyl)benzoate) Related Products
- 23038-61-1(Dimethyl 4-methylisophthalate)
- 167300-06-3(3-(Methoxycarbonyl)-4-methylbenzoic acid)
- 2672-57-3(1,2,3-Benzenetricarboxylicacid, 1,2,3-trimethyl ester)
- 4376-18-5(mono-Methyl phthalate)
- 26638-01-7(Benzenedicarboxylicacid, C,C'-dimethyl ester)
- 15012-36-9(Methyl 2,3-dimethylbenzoate)
- 119977-20-7(L-Valine,L-phenylalanyl-L-asparaginyl-L-lysyl-L-histidyl-L-threonyl-L-a-glutamyl-L-isoleucyl-L-isoleucyl-L-a-glutamyl-L-a-glutamyl-L-a-aspartyl-L-threonyl-L-asparaginyl-L-lysyl-L-a-aspartyl-L-lysyl-L-prolyl-L-seryl-L-tyrosyl-L-glutaminyl-L-phenylalanylglycylglycyl-L-histidyl-L-asparaginyl-L-seryl-L-valyl-L-a-aspartyl-L-phenylalanyl-L-a-glutamyl-L-a-glutamyl-L-a-aspartyl-L-threonyl-L-leucyl-L-prolyl-L-lysyl-)
- 635-10-9(Tetramethyl Pyromellitate)
- 2459-10-1(Trimethyl trimellitate)
- 23617-71-2(Methyl 2,4-dimethylbenzoate)